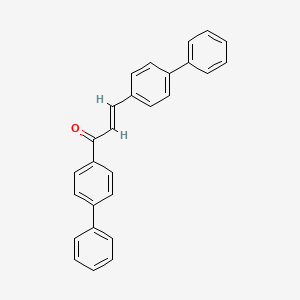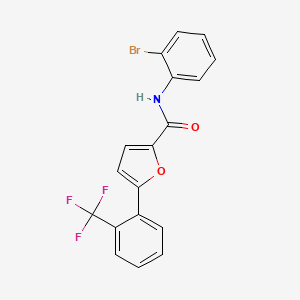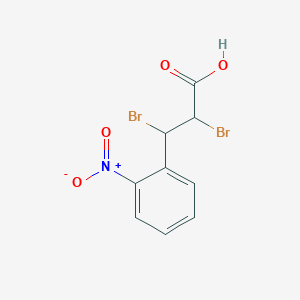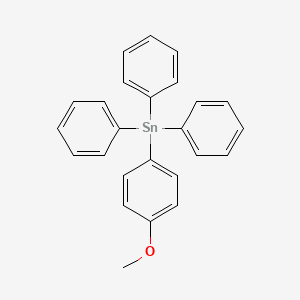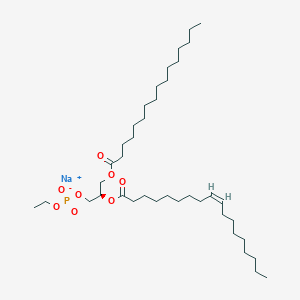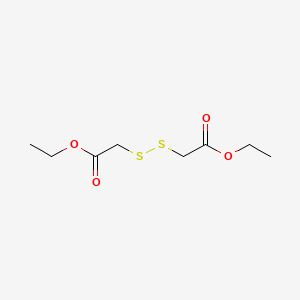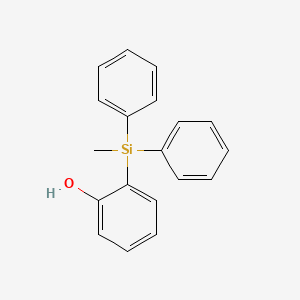
2-(Diphenylmethylsilyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethylsilyl)phenol is an organic compound with the molecular formula C19H18OSi It is characterized by the presence of a phenol group substituted with a diphenylmethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylsilyl)phenol typically involves the reaction of phenol with diphenylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{Phenol} + \text{Diphenylmethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can direct substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other quinone-forming reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Applications De Recherche Scientifique
2-(Diphenylmethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethylsilyl)phenol involves its interaction with molecular targets through its phenolic and silyl groups. The phenolic group can participate in hydrogen bonding and electron donation, while the silyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including oxidative stress responses and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound, with a simpler structure and different reactivity.
Diphenylmethylsilanol: Similar silyl group but lacks the phenolic hydroxyl group.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Uniqueness: 2-(Diphenylmethylsilyl)phenol is unique due to the combination of the phenolic hydroxyl group and the diphenylmethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
151310-07-5 |
|---|---|
Formule moléculaire |
C19H18OSi |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[methyl(diphenyl)silyl]phenol |
InChI |
InChI=1S/C19H18OSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19-15-9-8-14-18(19)20/h2-15,20H,1H3 |
Clé InChI |
QUZUIEBXOPRITK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
